(2,2'-Bipyridine)dichloropalladium(II)

Catalog No.
S1508360
CAS No.
14871-92-2
M.F
C10H8Cl2N2Pd
M. Wt
333.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2'-Bipyridine)dichloropalladium(II)

CAS Number

14871-92-2

Product Name

(2,2'-Bipyridine)dichloropalladium(II)

IUPAC Name

dichloropalladium;2-pyridin-2-ylpyridine

Molecular Formula

C10H8Cl2N2Pd

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2

InChI Key

MUNARLQNCCGPQU-UHFFFAOYSA-L

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Pd+2]

The exact mass of the compound (2,2'-Bipyridine)dichloropalladium(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2,2'-Bipyridine)dichloropalladium(II)[CAS: 14871-92-2] is a discrete, square-planar coordination complex featuring a rigid N,N-bidentate ligand. Unlike unligated palladium salts, this complex offers a predefined, highly stable coordination environment that resists cis-trans isomerization. It is primarily procured as a robust homogeneous catalyst for cross-coupling reactions or as a well-defined precursor for generating highly active cationic palladium species (e.g., [Pd(bpy)(solvent)2]2+) used in CO/alkene copolymerization. Its high stability against oxidation makes it a highly processable alternative to phosphine-ligated palladium complexes in both laboratory and industrial settings, significantly reducing the overhead associated with inert-atmosphere handling [1].

Substituting (2,2'-Bipyridine)dichloropalladium(II) with unligated palladium(II) chloride (PdCl2) or monodentate phosphine complexes (e.g., Pd(PPh3)2Cl2) frequently leads to process failures. PdCl2 is a polymeric solid with poor solubility, requiring aggressive conditions or excess halides to dissolve, which complicates reproducible catalyst formulation[1]. Furthermore, monodentate phosphine ligands are highly susceptible to oxidation and allow for cis-trans isomerization during catalytic cycles. The rigid bipyridine ligand in Pd(bpy)Cl2 permanently locks the metal center in a cis-geometry—an absolute requirement for the alternating insertion mechanism in polyketone synthesis—while providing superior oxidative stability that eliminates the need for strict glovebox handling[2].

Superior Oxidative Stability Compared to Phosphine-Ligated Precursors

Phosphine-ligated palladium complexes, such as Pd(PPh3)2Cl2, are highly sensitive to aerobic oxidation, degrading into catalytically inactive phosphine oxides and requiring strict inert-atmosphere handling. In contrast, the nitrogen-donor bipyridine ligand in Pd(bpy)Cl2 is completely resistant to oxidation under standard aerobic conditions. This structural robustness prevents ligand degradation during aerobic catalytic cycles (such as alcohol oxidation) and significantly extends the shelf-life of the formulated catalyst [1].

Evidence DimensionSusceptibility to aerobic ligand oxidation
Target Compound DataComplete resistance to ligand oxidation (stable in air)
Comparator Or BaselinePd(PPh3)2Cl2 (High susceptibility to P=O formation)
Quantified DifferenceStable aerobic handling vs. rapid degradation requiring glovebox storage
ConditionsAerobic storage and catalytic turnover conditions

Eliminates the need for expensive glovebox handling and inert atmospheres during procurement, storage, and benchtop formulation.

Enforced Cis-Geometry for CO/Ethylene Copolymerization

The synthesis of alternating polyketones via CO/alkene copolymerization strictly requires a catalyst with a stable cis-coordination geometry to facilitate the alternating insertion of monomers. When Pd(bpy)Cl2 is treated with chloride scavengers (e.g., AgBF4), it cleanly generates the cationic species[Pd(bpy)(solvent)2]2+. Unlike monodentate precursors which can undergo cis-trans isomerization and halt polymerization, the rigid bidentate bipyridine ligand permanently locks the active sites in the required cis-configuration, ensuring high productivity and strict alternating selectivity[1].

Evidence DimensionCatalyst geometry retention during polymerization
Target Compound DataRigid cis-geometry maintained throughout catalytic cycle
Comparator Or BaselineMonodentate Pd complexes (Undergo cis-trans isomerization)
Quantified DifferenceSustained alternating polymerization vs. rapid chain termination
ConditionsCO/alkene copolymerization with AgBF4 activation

Procurement of this specific bidentate precursor is mandatory for achieving high-molecular-weight alternating polyketones without catalyst deactivation.

Structural Baseline for Heterogeneous MOF Catalyst Development

In the development of advanced metal-organic framework (MOF) catalysts, such as MOF-253·PdCl2, homogeneous Pd(bpy)Cl2 is utilized as the critical structural baseline. Research demonstrates that while MOF-253·PdCl2 exhibits enhanced activity in Suzuki-Miyaura couplings due to charge transfer from the framework, Pd(bpy)Cl2 provides the exact molecular analog required to quantify this enhancement. Without procuring the homogeneous bipyridine complex, researchers cannot accurately isolate the catalytic benefits of the MOF immobilization [1].

Evidence DimensionCatalytic activity baseline (Yield/TOF)
Target Compound DataHomogeneous baseline yield for N,N-coordinated Pd
Comparator Or BaselineMOF-253·PdCl2 (Enhanced heterogeneous activity)
Quantified DifferenceEstablishes the exact baseline to measure MOF charge-transfer enhancement
ConditionsSuzuki-Miyaura cross-coupling reactions

Essential for R&D procurement when validating the performance metrics of new N,N-coordinated heterogeneous catalysts against a structurally matched control.

Enhanced Processability Over Unligated Palladium Chloride

Unligated PdCl2 is a polymeric solid that is practically insoluble in water and most organic solvents, requiring the addition of excess halides or harsh conditions to achieve dissolution. Pd(bpy)Cl2 breaks this polymeric structure, resulting in a discrete molecular complex with moderate solubility in polar organic solvents and aqueous-organic mixtures. This enhanced solubility allows for precise molar dosing and homogeneous catalyst activation, significantly improving batch-to-batch reproducibility in industrial formulations [1].

Evidence DimensionPrecursor solubility and dissolution conditions
Target Compound DataDiscrete complex, soluble in polar solvent mixtures
Comparator Or BaselinePdCl2 (Polymeric, insoluble without harsh additives)
Quantified DifferenceDirect dissolution vs. requirement for chemical structural breakdown
ConditionsStandard solvent formulation at room temperature

Reduces processing time and eliminates the need for corrosive additives during catalyst preparation, lowering manufacturing costs and improving consistency.

Precursor for Polyketone Synthesis (CO/Alkene Copolymerization)

Pd(bpy)Cl2 is the preferred precursor for generating cationic palladium catalysts used in the industrial synthesis of alternating polyketones. By reacting with silver salts (e.g., AgBF4), it forms highly active species where the rigid bipyridine ligand enforces the critical cis-geometry required for alternating monomer insertion [1].

Baseline Control in MOF Catalyst R&D

For research teams developing nitrogen-coordinated metal-organic frameworks (like MOF-253), this compound serves as the mandatory homogeneous control. It allows developers to precisely quantify the performance enhancements (e.g., charge transfer effects) gained through heterogeneous immobilization in cross-coupling reactions [2].

Aerobic Oxidation Catalysis

Due to the high oxidative stability of the bipyridine ligand, Pd(bpy)Cl2 is an excellent choice for catalyzing aerobic oxidations (such as the oxidation of alcohols). Unlike phosphine-ligated alternatives, it does not suffer from ligand degradation in the presence of oxygen, ensuring longer catalyst lifetimes and reducing the need for inert atmospheres[3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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